7-(tert-Butyl)-1H-indole
Overview
Description
7-(tert-Butyl)-1H-indole is an organic compound that belongs to the indole family, characterized by a tert-butyl group attached to the seventh position of the indole ring. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
Target of Action
This compound is structurally related to tert-butanol , which has been shown to interact with several targets including Ribonuclease pancreatic, Triosephosphate isomerase, Methionine aminopeptidase 2, Biphenyl-2,3-diol 1,2-dioxygenase, and Calmodulin . .
Mode of Action
The mode of action of 7-(tert-Butyl)-1H-indole is not well-understood at this time. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The tert-butyl group may also play a role in the compound’s interaction with its targets .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. For example, tert-butanol, a compound with a similar tert-butyl group, has been shown to interact with several enzymes including Ribonuclease pancreatic and Triosephosphate isomerase .
Pharmacokinetics
Based on its structural similarity to other compounds, it can be hypothesized that it may have good bioavailability due to the presence of the lipophilic tert-butyl group .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions in the environment. The tert-butyl group in the compound may enhance its stability under certain conditions .
Biochemical Analysis
Biochemical Properties
7-(tert-Butyl)-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound acts as a substrate for these enzymes, leading to its hydroxylation and subsequent metabolic transformation . Additionally, this compound has been shown to bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis by activating caspase pathways and increasing reactive oxygen species (ROS) production . This leads to the disruption of mitochondrial membrane potential and the release of cytochrome c, triggering cell death. Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . The compound also affects gene expression by modulating transcription factors and epigenetic markers, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, the compound inhibits the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and downstream signaling . Additionally, this compound can act as an agonist or antagonist for different receptors, modulating their signaling pathways and cellular responses . The compound also influences gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in the epigenetic landscape .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidative stress . Over time, the degradation products of this compound may accumulate, potentially affecting its biological activity and cellular effects. Long-term studies have shown that the compound can induce sustained changes in cellular function, such as altered gene expression and metabolic flux, even after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites and oxidative stress . Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s biological activity and toxicity profile .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that can be excreted from the body . These metabolic transformations are crucial for the compound’s detoxification and elimination. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, specific transporters and binding proteins may facilitate the uptake and distribution of this compound within cells . The compound’s localization and accumulation can be influenced by its interactions with cellular components, such as membranes and organelles .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can localize to specific compartments, such as the mitochondria, nucleus, and endoplasmic reticulum, where it exerts its biochemical effects . Targeting signals and post-translational modifications may direct this compound to these compartments, influencing its interactions with biomolecules and cellular processes . The compound’s subcellular distribution can also affect its stability and degradation, as different compartments have distinct microenvironments and enzymatic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(tert-Butyl)-1H-indole typically involves the alkylation of indole with tert-butyl halides. One common method is the Friedel-Crafts alkylation, where indole reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of tert-butyl alcohol as a starting material, in the presence of an acid catalyst, is also a common approach in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-(tert-Butyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
7-(tert-Butyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of dyes, pigments, and agrochemicals, contributing to advancements in various industrial processes
Comparison with Similar Compounds
Indole: The parent compound, lacking the tert-butyl group, is less lipophilic and may have different biological activities.
2,7-Di-tert-butyl-1H-indole: This compound has two tert-butyl groups, which may further enhance its lipophilicity and alter its reactivity.
Tetraazapyrene derivatives: These compounds, like 2,7-di-tert-butyl-1,3,6,8-tetraazapyrene, exhibit unique electronic properties due to the presence of multiple tert-butyl groups
Uniqueness: 7-(tert-Butyl)-1H-indole is unique due to the presence of the tert-butyl group at the seventh position, which significantly influences its chemical reactivity and biological activity. This structural feature makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-tert-butyl-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-12(2,3)10-6-4-5-9-7-8-13-11(9)10/h4-8,13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZQQDKASZDKJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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